molecular formula C11H13BrO B1376197 [(3-Bromocyclobutoxy)methyl]benzene CAS No. 1443110-01-7

[(3-Bromocyclobutoxy)methyl]benzene

Cat. No.: B1376197
CAS No.: 1443110-01-7
M. Wt: 241.12 g/mol
InChI Key: UVNCCVPQXGEHGE-UHFFFAOYSA-N
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Description

[(3-Bromocyclobutoxy)methyl]benzene is an organic compound with the molecular formula C₁₁H₁₃BrO and a molecular weight of 241.13 g/mol . It is characterized by a benzene ring substituted with a (3-bromocyclobutoxy)methyl group. This compound is used in various chemical reactions and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

[(3-Bromocyclobutoxy)methyl]benzene can be synthesized through several methods. One common approach involves the reaction of cyclobutanol with hydrobromic acid to form 3-bromocyclobutanol, which is then reacted with benzyl chloride in the presence of a base such as sodium hydroxide to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

[(3-Bromocyclobutoxy)methyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as phenyl ethers or amines.

    Oxidation: Major products include cyclobutanone or benzoic acid derivatives.

    Reduction: Cyclobutylbenzene and related compounds.

Scientific Research Applications

[(3-Bromocyclobutoxy)methyl]benzene is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3-Bromocyclobutoxy)methyl]benzene involves its interaction with molecular targets through its bromine and benzene moieties. The bromine atom can participate in electrophilic substitution reactions, while the benzene ring can undergo various aromatic reactions. These interactions can affect molecular pathways and lead to the formation of specific products .

Comparison with Similar Compounds

Similar Compounds

  • [(3-Chlorocyclobutoxy)methyl]benzene
  • [(3-Fluorocyclobutoxy)methyl]benzene
  • [(3-Iodocyclobutoxy)methyl]benzene

Uniqueness

[(3-Bromocyclobutoxy)methyl]benzene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

(3-bromocyclobutyl)oxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNCCVPQXGEHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1Br)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807941-88-3
Record name rac-(((1r,3r)-3-bromocyclobutoxy)methyl)benzene
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